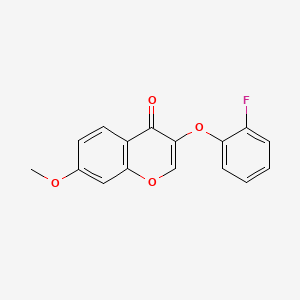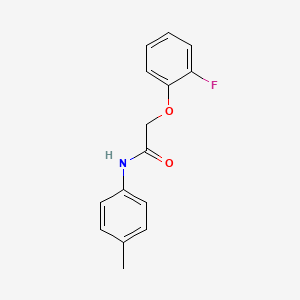![molecular formula C15H16FN3OS B5697901 N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as FTC-146, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide works by selectively binding to the CXCR4 receptor, which is a G protein-coupled receptor that plays a crucial role in cell migration and invasion. By blocking the CXCR4 receptor, this compound inhibits the migration and invasion of cancer cells and prevents HIV from entering host cells. This compound also has anti-inflammatory properties by blocking the CXCR4 receptor on immune cells, which reduces inflammation.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory effects on CXCR4 receptor signaling. It has been shown to reduce cancer cell migration and invasion, prevent HIV entry into host cells, and reduce inflammation. In addition, this compound has been shown to have minimal toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the CXCR4 receptor, which makes it an ideal tool for studying the role of CXCR4 in various physiological and pathological processes. It has also been shown to have minimal toxicity and is well-tolerated in animal models, which makes it suitable for in vivo studies. However, one limitation of this compound is that it is a small molecule inhibitor, which may have off-target effects on other receptors.
Zukünftige Richtungen
There are several future directions for research on N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in cancer, HIV/AIDS, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of the CXCR4 receptor based on the structure of this compound. Finally, future research could focus on developing new drug delivery systems for this compound to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the CXCR4 receptor that has potential therapeutic applications in various diseases. It is synthesized using a multi-step synthesis method and has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new therapies for cancer, HIV/AIDS, and inflammatory disorders.
Synthesemethoden
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be synthesized using a multi-step synthesis method. The first step involves the reaction of 3-fluorophenyl isothiocyanate with hydrazine hydrate to form 3-fluorophenyl hydrazine. The second step involves the reaction of 3-fluorophenyl hydrazine with cyclohexanecarboxylic acid to form N-(3-fluorophenyl)cyclohexanecarboxamide. Finally, N-(3-fluorophenyl)cyclohexanecarboxamide is reacted with thiosemicarbazide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and inflammatory disorders. It has been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. This compound has also been shown to block the entry of HIV into host cells by targeting the CXCR4 receptor. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c16-12-8-4-7-11(9-12)14-18-19-15(21-14)17-13(20)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKHUOAZTJAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)



![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)
